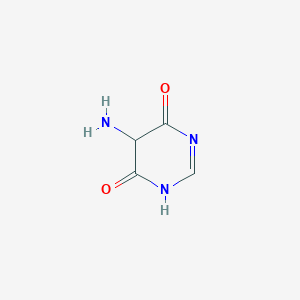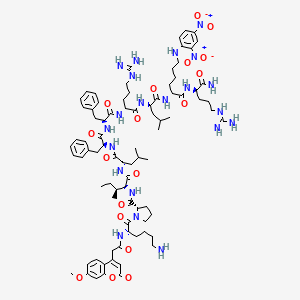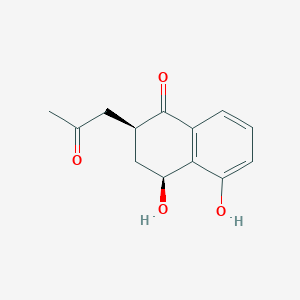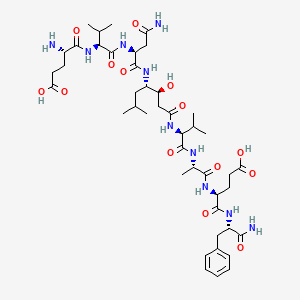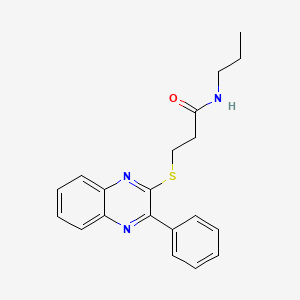
Topoisomerase II inhibitor 18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Topoisomerase II inhibitor 18 is a compound that targets the enzyme DNA topoisomerase II. This enzyme is crucial for DNA replication, transcription, and repair, as it helps manage DNA supercoiling and untangling. Inhibitors of topoisomerase II are of significant interest in cancer research due to their ability to interfere with DNA processes in rapidly dividing cells, leading to cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase II inhibitor 18 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common method involves the use of organic solvents and reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade solvents and reagents, along with large-scale reactors and purification systems. The process is optimized for cost-effectiveness and scalability while maintaining the compound’s efficacy and safety .
化学反应分析
Types of Reactions
Topoisomerase II inhibitor 18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The conditions vary depending on the desired reaction, but they often require controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized molecules .
科学研究应用
Topoisomerase II inhibitor 18 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study DNA topoisomerase II activity and to develop new synthetic methodologies.
Biology: The compound is employed in cellular studies to understand the role of topoisomerase II in DNA replication and repair.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to induce DNA damage in cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
作用机制
Topoisomerase II inhibitor 18 exerts its effects by binding to the DNA topoisomerase II enzyme, preventing it from interacting with DNA. This inhibition disrupts the enzyme’s ability to manage DNA supercoiling and untangling, leading to the accumulation of DNA breaks and ultimately cell death. The compound specifically targets the DNA binding domain of the enzyme, making it a potent inhibitor with low cytotoxicity .
相似化合物的比较
Similar Compounds
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity.
Teniposide: Similar to etoposide, used in the treatment of various cancers
Uniqueness
Topoisomerase II inhibitor 18 is unique due to its specific binding to the DNA binding domain of topoisomerase II, resulting in minimal DNA damage and low cytotoxicity. This makes it a promising candidate for further development as a safer and more effective anticancer agent compared to traditional topoisomerase II inhibitors .
属性
分子式 |
C20H21N3OS |
|---|---|
分子量 |
351.5 g/mol |
IUPAC 名称 |
3-(3-phenylquinoxalin-2-yl)sulfanyl-N-propylpropanamide |
InChI |
InChI=1S/C20H21N3OS/c1-2-13-21-18(24)12-14-25-20-19(15-8-4-3-5-9-15)22-16-10-6-7-11-17(16)23-20/h3-11H,2,12-14H2,1H3,(H,21,24) |
InChI 键 |
SQUOYGKGBLGUGQ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)CCSC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


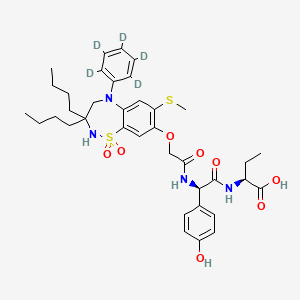
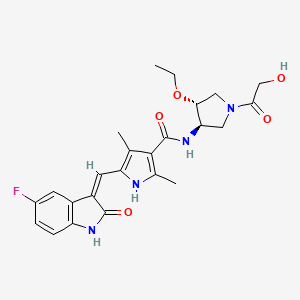
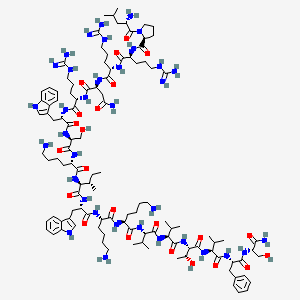
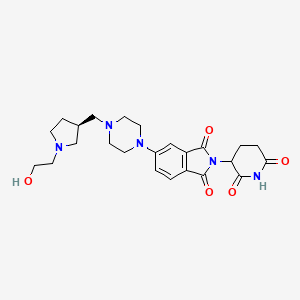
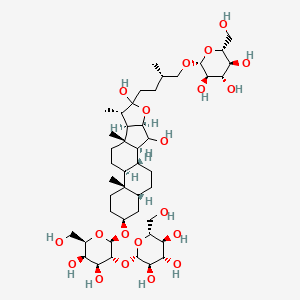
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate](/img/structure/B12366424.png)
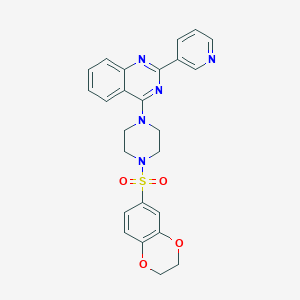
![(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12366436.png)
![2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12366444.png)
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide](/img/structure/B12366452.png)
